tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 2-(3-bromophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is an intermediate in the synthesis of drugs such as Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment .
Industry: The compound is used in the production of various fine chemicals and as a building block in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of Niraparib, it contributes to the formation of the active pharmacophore that inhibits PARP enzymes, leading to the accumulation of DNA damage in cancer cells and ultimately cell death .
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Comparison: While these compounds share similar structural features, such as the tert-butyl and piperidine moieties, their reactivity and applications can differ significantly. For instance, tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate is used in different coupling reactions compared to tert-Butyl 2-(3-bromophenyl)piperidine-1-carboxylate . The presence of different substituents on the piperidine ring can also influence their biological activity and suitability for various applications .
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-5-4-9-14(18)12-7-6-8-13(17)11-12/h6-8,11,14H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFGHEWBYCAJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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